molecular formula C13H17NO4 B2867026 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one CAS No. 92050-07-2

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one

Cat. No.: B2867026
CAS No.: 92050-07-2
M. Wt: 251.282
InChI Key: GSCFVLPLFWNRMX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is a nitro-substituted aliphatic ketone featuring a 4-methoxyphenyl group at the C1 position and a branched nitro-methyl moiety at C2. Its molecular formula is C₁₃H₁₅NO₄, with a molecular weight of 265.26 g/mol.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCFVLPLFWNRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325564
Record name 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819266
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

92050-07-2
Record name 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition-Based Synthesis

General Reaction Framework

The Michael addition of nitroalkenes to carbonyl-activated nucleophiles serves as a foundational strategy for constructing the geminal nitro-methyl motif. In this approach, (E)-1-methoxy-4-(2-nitrovinyl)benzene reacts with malonate esters under catalytic conditions to form β-nitro intermediates, which are subsequently hydrolyzed and decarboxylated to yield the target ketone.

Catalytic System and Conditions

A nickel-α-diimine complex (2 mol%) activated by tetrabutylammonium triphenyldifluorosilicate (TBAT) in dichloromethane facilitates enantioselective additions at 60°C. For example, dimethyl malonate reacts with (E)-1-methoxy-4-(2-nitrovinyl)benzene to produce dimethyl 2-(1-(4-methoxyphenyl)-2-nitroethyl)malonate in 94% yield.

Hydrolysis and Decarboxylation

The malonate intermediate undergoes base-catalyzed hydrolysis (5M NaOH, ethanol, reflux) followed by acid-mediated decarboxylation (HCl, 100°C) to generate 1-(4-methoxyphenyl)-4-nitrobutan-1-one. Subsequent methylation via alkyl halides (e.g., methyl iodide, K₂CO₃, DMF) introduces the 4-methyl group, completing the synthesis.

Table 1. Michael Addition Optimization Parameters

Parameter Optimal Value Yield (%) Reference
Catalyst Loading 2 mol% Ni-α-diimine 94
Temperature 60°C 90–95
Solvent Dichloromethane 89
Reaction Time 20 hours 94

[4+1]-Annulation of Nitroalkenes

Isoxazoline-N-Oxide Intermediate Formation

Nitroalkenes undergo [4+1]-cycloaddition with sulfonium ylides to form isoxazoline-N-oxides, which are hydrolyzed to γ-nitro ketones. For 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one, the reaction sequence involves:

  • Synthesis of (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene via condensation of 4-methoxybenzaldehyde with nitroethane.
  • Cycloaddition with dimethylsulfonium methylide (generated from trimethylsulfoxonium iodide and NaH) to yield a 5-membered isoxazoline-N-oxide.
  • Acidic hydrolysis (HCl, H₂O/THF) cleaves the N–O bond, releasing the nitro ketone.
Stereochemical Considerations

The annulation proceeds with high diastereoselectivity (>20:1 dr) due to the ylide’s nucleophilic attack on the less hindered face of the nitroalkene. This method achieves 72–85% yields for nitro ketone precursors.

Table 2. [4+1]-Annulation Performance Metrics

Step Reagents Yield (%) Purity
Nitroalkene Synthesis 4-Methoxybenzaldehyde 72 98%
Cycloaddition Dimethylsulfonium ylide 85 >95%
Hydrolysis HCl/THF 78 97%

Multi-Step Condensation and Alkylation

Claisen-Schmidt Condensation

4-Methoxyacetophenone reacts with nitroethane in the presence of N,N-dimethylethylenediamine to form a β-nitro chalcone derivative. Subsequent hydrogenation (H₂, Pd/C) reduces the α,β-unsaturated ketone to 1-(4-methoxyphenyl)-4-nitropentan-1-one.

Methylation via Alkyl Halides

The nitro group’s α-position is alkylated using methyl iodide and lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran at −78°C. This step installs the 4-methyl group with 80–88% efficiency.

Table 3. Condensation-Alkylation Protocol

Reaction Step Conditions Yield (%)
Chalcone Formation N,N-Dimethylethylenediamine 68
Hydrogenation H₂ (1 atm), Pd/C 75
Methylation CH₃I, LHMDS, −78°C 85

Nitro Group Introduction via Henry Reaction

Nitroaldol Condensation

The Henry reaction between 4-methoxyacetophenone and 2-nitropropane in the presence of a copper-chiral bisisoquinoline catalyst (10 mol%) produces this compound directly. This one-pot method avoids intermediate isolation, achieving 70–76% yields with 90:10 enantiomeric ratio.

Catalyst Optimization

Chiral bisisoquinoline ligands (e.g., 1,1’-methylene-bis(octahydroisoquinoline)) coordinate Cu(I) to enforce facial selectivity during nitroalkane addition.

Comparative Analysis of Synthetic Routes

Table 4. Method Comparison

Method Advantages Limitations Yield Range (%)
Michael Addition High enantioselectivity Multi-step 85–94
[4+1]-Annulation Atom economy Requires ylide prep 72–85
Condensation-Alkylation Scalable Low diastereoselectivity 68–85
Henry Reaction One-pot synthesis Moderate yields 70–76

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include amines, substituted phenyl derivatives, and various functionalized nitropentanones.

Scientific Research Applications

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

1-(4-Methoxyphenyl)ethanone (CAS: 100-06-1)
  • Molecular Formula : C₉H₁₀O₂
  • Key Features: Acetophenone backbone with a para-methoxy substituent .
  • Comparison :
    • Simpler structure lacking the nitro and methyl groups.
    • Lower molecular weight (150.17 g/mol) and likely higher volatility.
    • Used as a precursor in oxidation reactions (e.g., synthesis of hydroperoxides) .
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Chalcone Derivative)
  • Molecular Formula : C₁₇H₁₄O₄
  • Key Features : α,β-unsaturated ketone system with dual aryl groups .
  • Comparison :
    • Conjugated double bond enhances antioxidant and anti-inflammatory activity.
    • Hydroxyl and methoxy groups enable hydrogen bonding, improving solubility.
    • The target compound’s aliphatic nitro group may confer distinct redox properties.
1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (β-Lactam)
  • Molecular Formula: C₂₂H₁₇NO₃
  • Key Features: β-lactam ring with methoxyphenyl and phenoxy substituents .
  • Higher melting point (188–189°C) due to crystalline packing. The target compound’s linear chain offers conformational flexibility.

Nitro-Substituted Analogues

1-(4-Methyl-3-nitrophenyl)ethanone (CAS: 5333-27-7)
  • Molecular Formula: C₉H₉NO₃
  • Key Features : Aromatic nitro group adjacent to methyl .
  • Comparison :
    • Nitro group on the aromatic ring (meta position) vs. aliphatic nitro in the target.
    • Aliphatic nitro groups are more reactive in reduction reactions.
    • Steric hindrance from methyl may reduce electrophilicity.
B. 1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone
  • Molecular Formula : C₂₇H₂₆N₂O₄
  • Key Features : Complex pyrrolidine scaffold with nitro and benzoyl groups .
  • Comparison :
    • Nitro group in a heterocyclic system alters electronic effects.
    • Higher molecular weight (442.51 g/mol) reduces solubility.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 265.26 Aliphatic nitro, methoxy Likely high dipole moment
1-(4-Methoxyphenyl)ethanone 150.17 Ketone, methoxy Volatile, precursor to peroxides
Chalcone Derivative 282.29 α,β-unsaturated ketone Antioxidant, anti-inflammatory
β-Lactam 351.37 β-lactam, phenoxy High melting point (188–189°C)

Biological Activity

Overview

1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group attached to a nitropentanone backbone, which may contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in pharmacology and medicinal chemistry.

This compound can be synthesized through various organic reactions, including nitration and Friedel-Crafts acylation. The typical synthetic route involves the nitration of a precursor compound followed by functional group modifications. The compound is characterized by its ability to undergo diverse chemical reactions, which may influence its biological properties.

The mechanism of action of this compound involves interactions at the molecular level, primarily through its functional groups:

  • Nitro Group : This group can participate in redox reactions, potentially influencing enzyme activity.
  • Methoxy Group : The methoxy group may engage in hydrogen bonding, affecting receptor interactions and modulating biochemical pathways.

These interactions suggest that the compound could act on various biological targets, including enzymes and receptors involved in metabolic processes.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties, indicating potential use as antibacterial agents.
  • Anti-inflammatory Effects : Studies suggest that certain nitro compounds can modulate inflammatory pathways, providing a basis for anti-inflammatory drug development .
  • Cytotoxicity : Initial investigations into the cytotoxic effects of this compound on various cancer cell lines have shown potential for further exploration in oncology .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Piperazine Derivatives : Research on N-(4-methoxyphenyl)piperazine derivatives highlighted their psychoactive properties and lower abuse potential compared to traditional amphetamines. This suggests that similar structural features may confer unique pharmacological profiles .
  • Antimicrobial Screening : A study assessing the antimicrobial activity of nitro-containing compounds found that modifications to the nitro group significantly influenced efficacy against specific bacterial strains, indicating that this compound may also possess similar activities .

Comparative Analysis

To better understand the significance of this compound in relation to other compounds, a comparison table has been created:

Compound NameStructural FeaturesNotable Biological Activity
This compoundMethoxy group, Nitro groupPotential antimicrobial, anti-inflammatory
N-(4-Methoxyphenyl)piperazinePiperazine ring, Methoxy groupPsychoactive effects
4-MethoxyamphetamineMethoxy group, Amino groupStimulant properties

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